molecular formula C23H18Cl2FN3S2 B2610123 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344273-82-1

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2610123
CAS No.: 344273-82-1
M. Wt: 490.44
InChI Key: ALQBZCTXBIBPHI-UHFFFAOYSA-N
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Description

The compound 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a 1,2,4-triazole derivative characterized by dual sulfanyl-methyl substituents: a 2,6-dichlorobenzyl group at position 3 and a 4-fluorobenzyl group at position 3. The triazole core is substituted with a phenyl group at position 4, contributing to its aromaticity and structural rigidity.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FN3S2/c24-20-7-4-8-21(25)19(20)14-30-15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-13-16-9-11-17(26)12-10-16/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQBZCTXBIBPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CSCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halogenated precursors under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 2,6-dichlorobenzyl and 4-fluorobenzyl substituents. Comparisons with related triazoles reveal critical insights:

Compound Name Substituents (Positions 3 & 5) Key Features Biological Activity/Properties References
Target Compound 3: (2,6-dichlorobenzyl)sulfanyl-methyl; 5: (4-fluorobenzyl)sulfanyl High hydrophobicity due to Cl/F groups; potential steric hindrance from dichloro substitution Likely enhanced receptor binding (e.g., antiviral/anti-inflammatory) due to halogen interactions
5-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole () 5: (4-fluorobenzyl)sulfanyl Lacks dichlorobenzyl group; simpler structure Selective COX-2 inhibitor; moderate activity compared to dichloro analogs
3-[(2,4-Dichlorobenzyl)sulfinyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole () 3: sulfinyl; 5: sulfanyl Sulfinyl group introduces chirality and polarity Altered solubility and metabolic stability vs. sulfanyl derivatives
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () 3: methyl-phenyl; 5: sulfanyl-cyanophenyl Electron-withdrawing cyano groups enhance planar structure DFT/X-ray studies show weak C–H···N hydrogen bonds influencing crystallinity

Physicochemical Properties

  • Crystallinity : X-ray studies of similar triazoles () show that bulky substituents like 2,6-dichlorobenzyl disrupt molecular planarity, leading to distinct crystal packing and higher melting points compared to planar analogs .

Key Research Findings

  • Structure-Activity Relationship (SAR) : Dichlorobenzyl groups at position 3 are critical for maximizing antiviral or anti-inflammatory activity, as seen in ’s lead optimization studies .
  • Crystallographic Insights : Weak intermolecular interactions (e.g., C–H···N) in triazoles () suggest that the target compound’s dichloro/fluoro substituents may influence solid-state stability and formulation properties .

Biological Activity

The compound 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this specific triazole derivative, emphasizing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15Cl2FN3S2C_{18}H_{15}Cl_2FN_3S_2 with a molecular weight of approximately 478.82 g/mol. The presence of dichlorobenzyl and fluorobenzyl moieties contributes to its biological activity, while the triazole ring is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance:

  • In vitro studies have shown that compounds similar to the one demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.25 to 32 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing promising results with MICs lower than those of standard treatments like isoniazid .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties:

  • Research Findings : Compounds with a triazole core have been effective against fungi such as Candida albicans, demonstrating mechanisms that inhibit ergosterol biosynthesis, essential for fungal cell membrane integrity .

Anticancer Activity

The potential anticancer effects of triazole derivatives are noteworthy:

  • Mechanistic Insights : Studies have indicated that these compounds can induce apoptosis in cancer cells by influencing various signaling pathways. For example, they may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The introduction of halogen atoms (like chlorine and fluorine) on the benzyl groups has been shown to enhance antibacterial potency. The presence of electron-withdrawing groups typically increases the lipophilicity and bioavailability of these compounds .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/CellsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus0.25 - 32
AntifungalCandida albicansVariable
AnticancerVarious cancer cell linesVariable

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol using glacial acetic acid as a catalyst under reflux (4 hours) .
  • Step 2: Purify via recrystallization in acetone/petroleum ether .
    Optimization strategies:
    • Vary solvent polarity (e.g., DMF for higher solubility of aromatic intermediates) .
    • Adjust reaction time (e.g., extended reflux for sterically hindered substrates).
    • Use inert atmospheres (N₂) to prevent oxidation of sulfanyl groups .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Elemental analysis: Confirm stoichiometry of C, H, N, S .
  • ¹H/¹³C NMR: Assign protons and carbons on triazole, benzyl, and phenyl groups. For example, the 4-fluorobenzyl group shows distinct aromatic splitting patterns .
  • FT-IR: Identify S–C (600–700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography: Resolve crystal packing and hydrogen bonding (e.g., C–H⋯N interactions) using SHELX or ORTEP .

Q. How can functional group transformations (e.g., sulfanyl oxidation) be methodically explored?

  • Oxidation of sulfanyl groups: Use H₂O₂ or m-CPBA to convert –S– to sulfoxide (–SO–) or sulfone (–SO₂–) . Monitor progress via TLC or LC-MS.
  • Substitution on triazole: React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to introduce alkyl chains .

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental (X-ray) structural data be resolved?

  • Step 1: Compare bond lengths/angles from DFT/B3LYP/6-311G(d) calculations with X-ray data . Discrepancies >0.05 Å may indicate basis set limitations.
  • Step 2: Validate computational models by incorporating solvent effects (e.g., PCM for acetone) .
  • Step 3: Use Hirshfeld surface analysis to assess intermolecular forces (e.g., π-π stacking) not captured by gas-phase DFT .

Q. What crystallographic software and validation protocols ensure accurate structure determination?

  • Structure solution: Use SHELXD for phase problem resolution .
  • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation: Check for ADPs, R-factors, and PLATON/CHECKCIF alerts (e.g., missed symmetry) .

Q. How can structure-activity relationships (SAR) be systematically studied for biological applications?

  • Molecular docking: Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to triazole’s N-atoms .
  • ADME profiling: Predict pharmacokinetics (e.g., logP, BBB permeability) via SwissADME .
  • In vitro assays: Test antimicrobial activity using MIC assays against Gram-positive/negative strains .

Q. What strategies address challenges in resolving weak intermolecular interactions in crystal packing?

  • High-resolution X-ray data: Collect data at low temperature (100 K) to reduce thermal motion .
  • DFT-D3 dispersion corrections: Improve modeling of van der Waals interactions in theoretical studies .
  • Hirshfeld surfaces: Quantify C–H⋯N and π-π interactions (e.g., using CrystalExplorer) .

Q. How can DFT predict electronic properties relevant to photochemical applications?

  • HOMO-LUMO analysis: Calculate energy gaps (e.g., 4.5 eV for triazole derivatives) to assess redox stability .
  • Molecular electrostatic potential (MEP): Map electron-rich regions (e.g., fluorobenzyl groups) for nucleophilic attack sites .

Q. What experimental and computational workflows validate synthetic intermediates during scale-up?

  • In-line monitoring: Use ReactIR to track reaction progress (e.g., disappearance of aldehyde peaks) .
  • DFT transition state modeling: Identify rate-limiting steps (e.g., nucleophilic attack on triazole) .

Q. How are crystallographic data discrepancies addressed in multi-laboratory studies?

  • Cross-validation: Compare unit cell parameters (e.g., space group P21/n) across datasets .
  • Twinned data refinement: Use SHELXL’s TWIN/BASF commands for overlapping reflections .

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